molecular formula C16H22N2O4 B5258948 1-acetyl-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide

1-acetyl-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide

Cat. No.: B5258948
M. Wt: 306.36 g/mol
InChI Key: VTYJMRUOOAIJTI-UHFFFAOYSA-N
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Description

1-acetyl-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with acetylating agents and 3,4-dimethoxyphenyl compounds. One common method includes the reaction of 4-piperidone with 3,4-dimethoxybenzylamine under acidic conditions to form the intermediate, which is then acetylated using acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including hydrogenation, cyclization, and functionalization reactions. The use of nanocatalysts such as cobalt, ruthenium, and nickel-based catalysts can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for halogenation reactions.

Major Products Formed

Scientific Research Applications

1-acetyl-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex piperidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-acetyl-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-acetyl-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide
  • Piperidine derivatives with different substituents on the aromatic ring

Uniqueness

1-acetyl-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide is unique due to its specific substitution pattern on the aromatic ring and the piperidine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-acetyl-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-11(19)18-8-6-12(7-9-18)16(20)17-13-4-5-14(21-2)15(10-13)22-3/h4-5,10,12H,6-9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYJMRUOOAIJTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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